molecular formula C20H21N3O4S B2660027 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 946307-35-3

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2660027
CAS No.: 946307-35-3
M. Wt: 399.47
InChI Key: FWEZNNFNXIKOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Pyridazine-Sulfonamide Hybrids in Drug Discovery

Pyridazine-sulfonamide hybrids represent a strategic convergence of two pharmacologically significant motifs. The pyridazine ring contributes to:

  • Enhanced π-π stacking interactions with aromatic residues in enzyme active sites
  • Improved solubility profiles through nitrogen lone pair interactions
  • Conformational rigidity that optimizes target binding geometries

Recent advances in structure-based drug design have demonstrated that the fusion of pyridazine with sulfonamide groups creates synergistic effects against enzymatic targets. For carbonic anhydrase II (CA II), this hybrid architecture enables dual interaction modes:

  • The sulfonamide group coordinates with the active-site zinc ion
  • The pyridazine ring engages in hydrophobic interactions with adjacent residues

Table 1: Key Developments in Pyridazine-Sulfonamide Hybrid Design

Structural Feature Therapeutic Impact Source
Pyridazine core Enables π-stacking with His64 (CA II)
Sulfonamide zinc-binding Direct coordination to Zn²⁺ ion (Kd = 0.63 nM)
Methoxy substitutions Modulate electron density for optimal H-bonding

The compound 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide exemplifies this design philosophy, achieving 605-fold selectivity for CA II over CA I through strategic substituent placement.

Structural Significance of 4-Methoxy and 2,5-Dimethyl Substitutions

The substitution pattern on the benzenesulfonamide core critically determines target affinity and selectivity. X-ray crystallographic studies reveal three key structural contributions:

4-Methoxy Group:

  • Positions the oxygen lone pairs for hydrogen bonding with Thr199 and Thr200 in CA II
  • Electron-donating effects stabilize the sulfonamide-zinc coordination complex
  • Reduces desolvation penalty during binding through polar surface area modulation

2,5-Dimethyl Groups:

  • Fill hydrophobic pockets formed by Leu198 and Pro201 in CA II
  • Restrict rotational freedom of the benzene ring, enforcing optimal binding conformation
  • Shield the sulfonamide group from metabolic oxidation

Table 2: Substituent Effects on CA II Inhibition

Substituent Position Electronic Effect Steric Contribution Binding Energy (ΔG, kcal/mol)
4-Methoxy +M (mesomeric) Minimal -9.2 ± 0.3
2-Methyl Inductive (+I) Significant -6.8 ± 0.4
5-Methyl Inductive (+I) Moderate -7.1 ± 0.2

Molecular dynamics simulations demonstrate that the 4-methoxy group forms a stable water-mediated hydrogen bond network with Thr199, while the 2,5-dimethyl groups maintain van der Waals contacts within 3.5 Å of hydrophobic residues. This combination achieves an exceptional ligand efficiency of 0.42 kcal/mol per heavy atom, surpassing first-generation CA inhibitors like acetazolamide.

Properties

IUPAC Name

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-13-12-19(14(2)11-18(13)26-3)28(24,25)23-16-7-5-15(6-8-16)17-9-10-20(27-4)22-21-17/h5-12,23H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEZNNFNXIKOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-methoxyphenylamine with 6-methoxypyridazine-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases due to its sulfonamide group, which is known for its antibacterial properties.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with the target molecule:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Target Activity Pharmacokinetic Highlights
Target Compound Sulfonamide, 6-methoxypyridazine, methyl/methoxy Undefined (potential GnRH/kinase inhibition) No data available
TAK-385 Thienopyrimidine, 6-methoxypyridazine, difluorobenzyl GnRH receptor antagonist High oral bioavailability
Benzimidazole Derivatives Benzimidazole core, sulfonyl groups Proton pump inhibition Moderate solubility, rapid metabolism
Sulfamazone Pyrazolyl-sulfonamide, methylenedioxy groups Anti-inflammatory/analgesic Low bioavailability, short half-life
TAK-385 (Relugolix Analog)
  • Structure-Activity Relationship (SAR): The 6-methoxypyridazin-3-yl group in TAK-385 enhances binding to the GnRH receptor, while the thienopyrimidine core improves metabolic stability .
  • Efficacy: Demonstrated >90% suppression of testosterone in prostate cancer patients at 120 mg/day .
  • Divergence from Target Compound: TAK-385 lacks the sulfonamide bridge but includes a difluorobenzyl group , which increases receptor affinity .
Benzimidazole Sulfonamides
  • Role of Substituents: The N,N-dimethylamino and methoxy groups in benzimidazole derivatives optimize proton pump inhibition (e.g., omeprazole analogs).
  • Contrast with Target Compound: These compounds prioritize gastric acid suppression over hormone regulation, reflecting divergent therapeutic applications.
Sulfamazone
  • Structural Notes: Features a methylenedioxybenzene group linked to a sulfonamide, which is absent in the target compound. This modification correlates with anti-inflammatory activity but poor oral absorption .

Critical Research Findings and Gaps

Target Compound’s Potential: The 6-methoxypyridazine moiety suggests possible kinase or hormone receptor targeting, but in vitro/in vivo data are lacking.

Metabolic Challenges: Sulfonamide-based drugs (e.g., sulfamazone) often exhibit rapid clearance, necessitating structural optimization for the target molecule .

Biological Activity

4-Methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide compound characterized by its unique structural features, including methoxy and pyridazinyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and enzyme inhibition.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that includes a sulfonamide group, which is known for its pharmacological significance. The presence of methoxy groups enhances its solubility and biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H24N3O4S
Molecular Weight396.48 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy and pyridazinyl groups may enhance binding affinity and specificity, leading to significant biological effects.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)
A-549 (Lung Cancer)0.04 - 0.08
MCF7 (Breast Cancer)Not reported
HCT-116 (Colon Cancer)Not reported

In one study, derivatives of this compound showed moderate DPPH radical-scavenging activity, indicating potential antioxidant properties that could contribute to its anticancer effects .

Enzyme Inhibition

The compound's sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes. Inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and edema.

Case Studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.